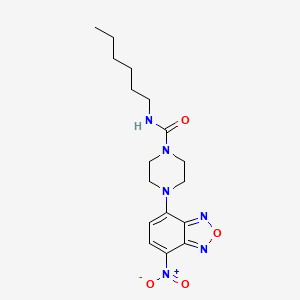
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is a complex organic compound known for its unique structural properties and diverse applications This compound features a benzoxadiazole moiety, which is a heterocyclic aromatic chemical compound containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. The nitro group is introduced through nitration reactions, and the piperazine ring is incorporated via nucleophilic substitution reactions. The hexyl chain is added through alkylation reactions. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts and solvents to facilitate the reactions. The purification process may involve techniques such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Aplicaciones Científicas De Investigación
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and chemical reactions.
Biology: Employed in cellular imaging and tracking studies, as it can label specific biomolecules and visualize their distribution within cells.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as sensors and optoelectronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzoxadiazole ring play crucial roles in these interactions, often involving electron transfer or hydrogen bonding. The compound can induce conformational changes in the target molecules, leading to altered biological activity or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: Known for its anticancer properties and ability to inhibit glutathione S-transferases.
N-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}sphingosine: Used as a fluorescent probe in biological studies.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Utilized as a fluorescent tracer for glucose uptake studies.
Uniqueness
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide stands out due to its unique combination of the hexyl chain, piperazine ring, and carboxamide group, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
653572-02-2 |
|---|---|
Fórmula molecular |
C17H24N6O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-hexyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H24N6O4/c1-2-3-4-5-8-18-17(24)22-11-9-21(10-12-22)13-6-7-14(23(25)26)16-15(13)19-27-20-16/h6-7H,2-5,8-12H2,1H3,(H,18,24) |
Clave InChI |
PQIWTXFABNFTPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)
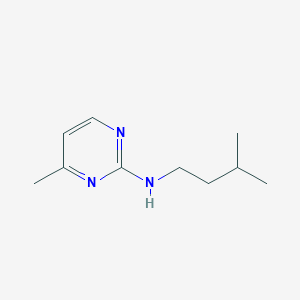


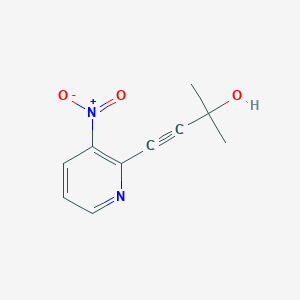
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)

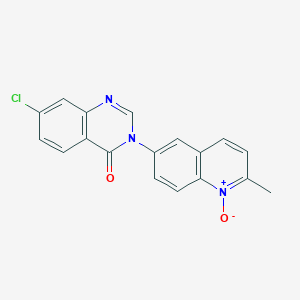
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)
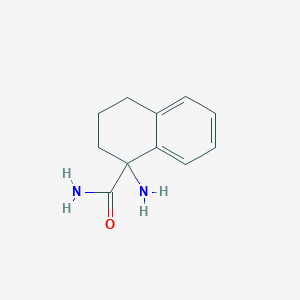

![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
